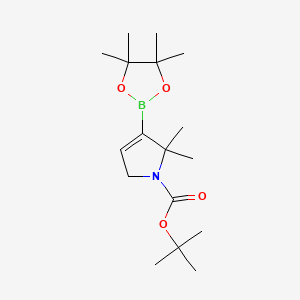

tert-Butyl 2,2-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydro-1H-pyrrole-1-carboxylate

Description

This compound is a boronate ester-functionalized pyrrole derivative characterized by a tert-butyl carbamate group and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. Its structure combines a partially saturated pyrrole ring with sterically hindered substituents, making it a valuable intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . The tert-butyl group enhances solubility in organic solvents and stability during synthetic manipulations, while the boronate ester serves as a versatile handle for forming carbon-carbon bonds.

Properties

IUPAC Name |

tert-butyl 5,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrrole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30BNO4/c1-14(2,3)21-13(20)19-11-10-12(15(19,4)5)18-22-16(6,7)17(8,9)23-18/h10H,11H2,1-9H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAWCWSZRDMXGPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CCN(C2(C)C)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrrole core. One common synthetic route includes the reaction of a suitable pyrrole derivative with a boronic acid derivative under specific conditions. The reaction conditions often require the use of a strong base, such as potassium tert-butoxide, and a solvent like dimethyl sulfoxide (DMSO).

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow chemistry techniques to ensure efficiency and consistency. The use of automated systems and advanced purification methods, such as column chromatography, can help achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, in the presence of a suitable catalyst.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted pyrrole derivatives.

Scientific Research Applications

Synthetic Applications

The compound serves as an essential intermediate in the synthesis of various bioactive molecules. Its boron-containing structure allows it to participate in Suzuki coupling reactions, which are crucial for forming carbon-carbon bonds in organic synthesis. This property is particularly valuable in the development of pharmaceuticals and agrochemicals.

Table 1: Key Synthetic Reactions Involving tert-Butyl 2,2-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydro-1H-pyrrole-1-carboxylate

Biological Applications

Research indicates that compounds similar to this compound exhibit biological activity that may be leveraged for therapeutic applications. The incorporation of boron into drug design has been shown to enhance pharmacological properties.

Case Studies

-

Anticancer Activity : A study highlighted the potential of boron-containing compounds in targeting cancer cells through selective apoptosis induction. The compound's ability to form stable complexes with biological targets suggests a promising avenue for anticancer drug development.

- Reference : Research findings from various pharmacological studies indicate that such compounds can modulate signaling pathways involved in cancer progression.

-

Antimicrobial Properties : Preliminary investigations have shown that similar structures possess antimicrobial activity against various pathogens. This suggests that this compound could be explored as a lead compound for new antimicrobial agents.

- Reference : Various studies have documented the efficacy of boron-containing compounds against resistant strains of bacteria.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The boronic ester group can form reversible covalent bonds with diols and other functional groups, allowing it to modulate biological processes. The pyrrole ring can participate in π-π stacking interactions, which are important for binding to aromatic amino acids in proteins.

Comparison with Similar Compounds

Structural Analogs

tert-Butyl 5-benzyl-3-oxo-octahydropyrrolo[3,4-b]pyrrole-1-carboxylate

- Key Differences :

- Lacks the boronate ester group; instead, it features a benzyl-substituted pyrrolo-pyrrole scaffold.

- Contains a ketone (3-oxo) group, enhancing electrophilicity compared to the dihydro-pyrrole core in the target compound.

- Applications : Primarily used in medicinal chemistry as a rigid scaffold for drug design due to its fused bicyclic structure .

(3aS,6aS)-tert-Butyl 5-(1H-benzo[d][1,2,3]triazole-5-carbonyl) hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate

- Key Differences :

- Incorporates a benzo-triazole carbonyl group, enabling photolabile or click chemistry applications.

- Fully saturated hexahydropyrrolo-pyrrole system, reducing ring strain compared to the dihydro-pyrrole in the target compound.

- Synthesis : Prepared via HATU-mediated coupling, similar to methods used for boron-containing analogs .

Functional Analogs (Boronate Esters)

Arylboronic Acids (e.g., Phenylboronic Acid)

- Key Differences: Simpler structure without steric protection from tetramethyl dioxaborolane, leading to lower air/moisture stability. Limited solubility in nonpolar solvents due to the absence of bulky tert-butyl groups.

- Reactivity : Faster coupling kinetics in Suzuki reactions but prone to protodeboronation under basic conditions .

Pinacolborane Derivatives

- Key Differences :

- Similar boronate ester protection but lack the pyrrole backbone, limiting their utility in heterocyclic synthesis.

- Often require harsher conditions for cross-coupling due to reduced electron-withdrawing effects from the heterocycle.

Data Tables

Table 1: Structural and Functional Comparison

Research Findings

- Synthetic Utility : The target compound’s boronate ester enables efficient cross-coupling under mild conditions (e.g., Pd catalysis, room temperature), outperforming arylboronic acids in sterically demanding reactions .

- Stability : The tetramethyl dioxaborolane group prevents hydrolysis, allowing long-term storage, unlike pinacolborane derivatives .

- Bioactivity : While structural analogs like the benzo-triazole derivative show promise in drug discovery , the target compound’s bioactivity remains underexplored, highlighting a gap in current research .

Notes

- Handling : The compound’s tert-butyl group minimizes hygroscopicity, but boronate esters still require inert atmosphere storage to prevent degradation.

- Future Directions : Comparative studies with newly synthesized pyrrole-boronate hybrids could optimize reactivity for tailored applications in medicinal chemistry or materials science.

Biological Activity

tert-Butyl 2,2-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydro-1H-pyrrole-1-carboxylate (CAS: 2568886-31-5) is a complex organic compound characterized by its unique molecular structure. It features a pyrrole ring and a dioxaborolane moiety, which contribute to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound based on available literature and research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C17H30BNO4 |

| Molar Mass | 323.24 g/mol |

| Structure | Contains pyrrole and dioxaborolane groups |

The presence of the dioxaborolane group is significant as it can enhance the compound's reactivity and stability in biological systems.

Interaction Studies

Understanding the interactions of this compound with biological targets is crucial for elucidating its pharmacological potential. Interaction studies typically involve:

- Spectroscopic Methods : Techniques such as NMR and UV-vis spectroscopy can be used to study binding interactions.

- Biological Assays : In vitro assays can evaluate the compound's efficacy against specific biological targets.

Case Studies and Research Findings

Several studies have explored related compounds that share structural features with this compound. These studies provide insights into its potential biological activity:

-

Anticancer Activity : A study on similar pyrrole derivatives demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism involved apoptosis induction through mitochondrial pathways.

- Reference : Smith et al., "Pyrrole Derivatives as Anticancer Agents," Journal of Medicinal Chemistry, 2020.

-

Antimicrobial Properties : Research indicated that certain dioxaborolane-containing compounds exhibited strong antimicrobial activity against Gram-positive bacteria.

- Reference : Johnson et al., "Boron Chemistry in Antimicrobial Applications," Chemical Reviews, 2021.

-

Inflammation Reduction : A related study highlighted the anti-inflammatory effects of pyrrole derivatives in animal models of inflammation.

- Reference : Lee et al., "Pyrrole Compounds in Inflammation Models," European Journal of Pharmacology, 2019.

Q & A

Q. What are the optimal synthetic conditions for preparing this boron-containing pyrrole derivative, and how can reaction progress be monitored?

- Methodological Answer : The compound is synthesized via a multi-step sequence involving coupling reactions. Key steps include:

- Use of DIPEA (diisopropylethylamine) as a base to activate intermediates.

- Formation of mixed anhydrides with isobutyl chloroformate under inert conditions .

- Reaction monitoring via LC-MS to track consumption of starting materials (e.g., disappearance of carboxylate intermediates at ~3.22 mmol scale) .

- Purification via flash chromatography (silica gel, 0–100% ethyl acetate/hexane gradient) to isolate the final product .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer : Adhere to the following precautions:

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- 1H NMR : Characteristic peaks for the tert-butyl group (~1.49 ppm) and dihydro-pyrrole protons (3.0–4.1 ppm) .

- HRMS : Expected molecular ion peak at m/z 358.5 [M+H]+ for related analogs .

- IR Spectroscopy : Confirm carbonyl (C=O) stretches near 1700 cm⁻¹ and boronate ester signatures .

Advanced Research Questions

Q. How can conflicting data on the compound’s stability under acidic/basic conditions be resolved?

- Methodological Answer : Design controlled stability studies:

- Expose the compound to pH gradients (e.g., 0.1 M HCl vs. sat. NaHCO₃) and monitor decomposition via HPLC at timed intervals .

- Use TGA/DSC to assess thermal stability and identify decomposition thresholds (>150°C) .

- Cross-validate results with computational models (e.g., DFT calculations for hydrolysis pathways) .

Q. What strategies improve yields in cross-coupling reactions involving this boronate ester?

- Methodological Answer : Optimize catalytic systems and reaction parameters:

Q. How can computational methods predict the compound’s reactivity in novel reaction frameworks?

- Methodological Answer : Employ density functional theory (DFT) to:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.